molecular formula C17H20N2O6S B11173024 3,4,5-trimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide

3,4,5-trimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide

Cat. No.: B11173024
M. Wt: 380.4 g/mol
InChI Key: YFVUIEXIBXTNEG-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide is a chemical compound with a molecular formula of C17H20N2O6S. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It features a benzamide core substituted with three methoxy groups and a sulfamoylphenylmethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 4-aminobenzenesulfonamide.

    Formation of Benzamide: The 3,4,5-trimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to form the desired benzamide.

    Reaction Conditions: The reactions are typically carried out in anhydrous conditions using solvents such as dichloromethane or chloroform. The reaction temperature is maintained at around 0-5°C during the formation of the acid chloride and then allowed to reach room temperature for the subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3,4,5-trimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as histone deacetylases and protein kinases, leading to altered cellular functions.

    Pathways: It affects signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C17H20N2O6S

Molecular Weight

380.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide

InChI

InChI=1S/C17H20N2O6S/c1-23-14-8-12(9-15(24-2)16(14)25-3)17(20)19-10-11-4-6-13(7-5-11)26(18,21)22/h4-9H,10H2,1-3H3,(H,19,20)(H2,18,21,22)

InChI Key

YFVUIEXIBXTNEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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